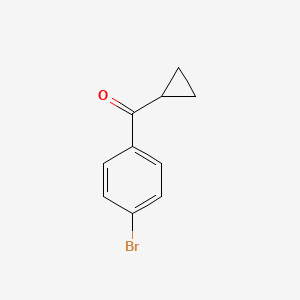

(4-bromophenyl)(cyclopropyl)methanone

Description

(4-Bromophenyl)(cyclopropyl)methanone (CAS 6952-89-2) is a ketone derivative featuring a brominated phenyl ring and a cyclopropane moiety. Its IUPAC name reflects the substitution pattern: the bromine atom occupies the para position on the phenyl ring, while the cyclopropyl group is directly bonded to the carbonyl carbon.

Properties

IUPAC Name |

(4-bromophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHHOINSCNBYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219774 | |

| Record name | 4-Bromophenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-89-2 | |

| Record name | (4-Bromophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenyl cyclopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6952-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenyl cyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-bromophenyl)(cyclopropyl)methanone can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with cyclopropylmagnesium bromide in an ether solvent. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the preparation of 4-bromophenyl cyclopropyl ketone may involve the use of Grignard reagents. For example, 4-bromobenzoyl chloride can be reacted with cyclopropylmagnesium bromide in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then subjected to hydrolysis and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (4-bromophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-bromobenzoic acid.

Reduction: Formation of 4-bromophenyl cyclopropyl alcohol.

Substitution: Formation of various substituted phenyl cyclopropyl ketones.

Scientific Research Applications

(4-bromophenyl)(cyclopropyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, potentially inhibiting their activity. The bromine atom in the phenyl ring can also participate in electrophilic aromatic substitution reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

Key Characteristics:

- Structure : The compound’s planar cyclopropane ring introduces steric strain, while the electron-withdrawing bromine atom enhances electrophilicity at the carbonyl group .

- Synthesis : Common synthetic routes involve Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. For example, it serves as a precursor in radiopharmaceutical synthesis, such as carbon-11 labeled compounds like [¹¹C]AZ13198083, which are used in positron emission tomography (PET) imaging .

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Cycloalkyl Groups

The cyclopropyl group in (4-bromophenyl)(cyclopropyl)methanone can be replaced with other cycloalkyl rings, altering steric and electronic properties:

| Compound Name | Cycloalkyl Group | CAS Number | Similarity Score | Key Differences/Applications |

|---|---|---|---|---|

| (4-Bromophenyl)(cycloheptyl)methanone | Cycloheptyl | 1341944-89-5 | 0.95 | Larger ring size increases lipophilicity; potential for enhanced CNS penetration . |

| (4-Bromophenyl)(cyclobutyl)methanone | Cyclobutyl | 898790-60-8 | 0.92 | Reduced steric strain compared to cyclopropane; improved synthetic accessibility . |

| 4-Bromo-2-(trifluoromethyl)phenylmethanone | Cyclopropyl + CF₃ | 1341736-93-3 | N/A | Trifluoromethyl group enhances metabolic stability and electronegativity; explored in drug discovery . |

Key Insight : Cyclopropane derivatives exhibit unique reactivity due to ring strain, favoring ring-opening reactions in synthetic applications. Larger cycloalkyl groups prioritize lipophilicity over reactivity .

Halogen-Substituted Phenyl Analogs

Replacing bromine with other halogens or substituents modulates electronic and biological properties:

Key Insight : Bromine’s strong electron-withdrawing effect increases compound stability and reactivity in cross-coupling reactions compared to chlorine .

Physical and Spectroscopic Properties

Limited data exists for the parent compound, but derivatives provide insights:

- Melting Point: The analog ((2R,3R)-3-(4-Bromophenyl)-1-tosylaziridin-2-yl)-(cyclopropyl)methanone melts at 134–136°C .

- NMR Data: (2-(4-Bromophenyl)cyclopropyl)(1-mesityl-1H-imidazol-2-yl)methanone shows characteristic ¹H NMR signals at δ 7.42–7.34 (aromatic protons) and ¹³C NMR carbonyl peaks at δ 188.4 .

Biological Activity

(4-Bromophenyl)(cyclopropyl)methanone, with the molecular formula C₁₀H₉BrO, is an organic compound classified as a cyclopropyl ketone. Its unique structure, featuring a cyclopropyl group attached to a ketone functional group and a bromine atom at the para-position of the phenyl ring, contributes to its diverse biological activities. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications based on current research findings.

Synthesis of this compound

The compound can be synthesized through various methods, including:

- Friedel-Crafts Acylation : This method involves the acylation of cyclopropane with 4-bromobenzoyl chloride using aluminum chloride as a catalyst. This reaction is crucial for forming the ketone functional group.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry. Its structure allows it to interact with specific enzymes and proteins, potentially inhibiting their activity. Notably, the cyclopropyl group may facilitate ring-opening reactions, leading to reactive intermediates that engage with biological targets.

- Enzyme Inhibition : The compound's ability to inhibit enzyme activity is attributed to its structural features that allow for effective binding to active sites.

- Binding Affinities : Studies suggest that the bromine atom enhances π-π interactions with aromatic residues in proteins, while the cyclopropyl group increases hydrophobic interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of this compound have shown promising results against various bacterial strains. The presence of the bromine atom at the para-position is essential for enhancing antimicrobial activity due to its electron-withdrawing properties .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 46.9 | Moderate |

| 4-Chlorophenyl cyclopropyl ketone | 30.0 | High |

| 4-Fluorophenyl cyclopropyl ketone | 50.0 | Moderate |

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. A structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly influence cytotoxic activity against cancer cell lines .

- IC50 Values : Compounds related to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents.

Interaction Studies

Interaction studies reveal that this compound binds effectively to specific molecular targets:

- Hydrophobic Contacts : The cyclopropyl group enhances hydrophobic interactions essential for binding.

- Hydrogen Bonding : Limited hydrogen bonding interactions also contribute to its binding efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.